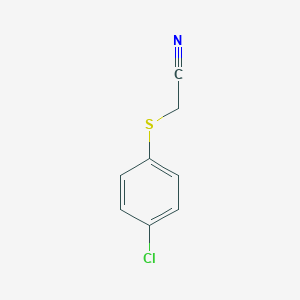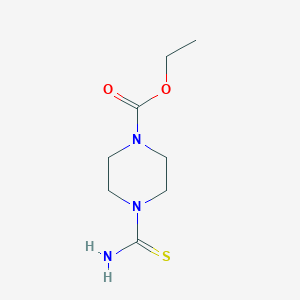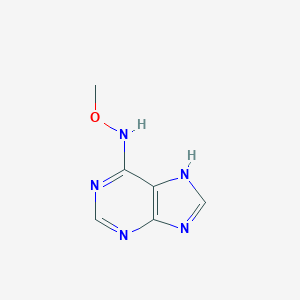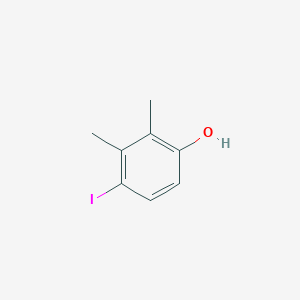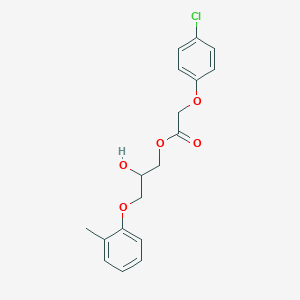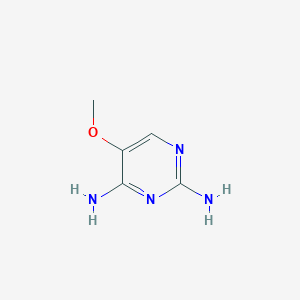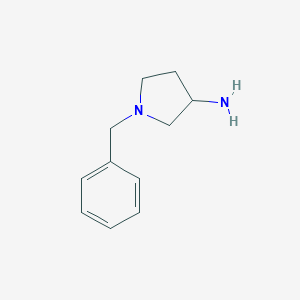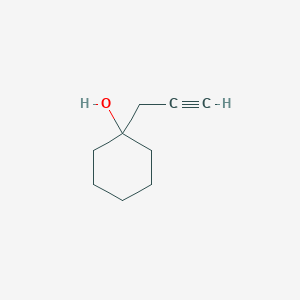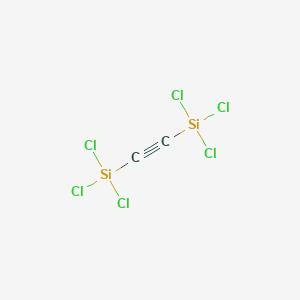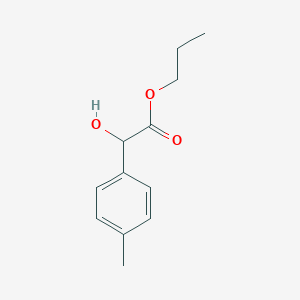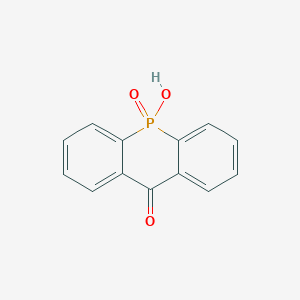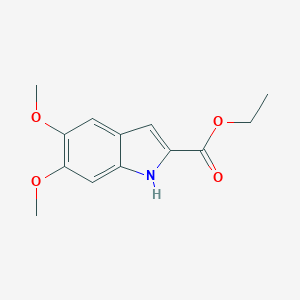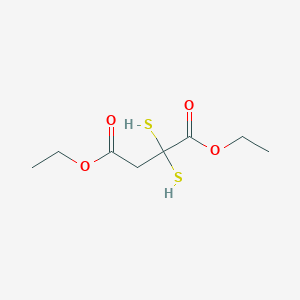
Diethyl dimercaptosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl dimercaptosuccinate (DMSA) is a chelating agent that has been extensively used in scientific research for its ability to bind to heavy metals and remove them from the body. DMSA is a derivative of succinic acid and contains two sulfhydryl groups that enable it to form stable complexes with heavy metals such as lead, mercury, and cadmium.
Mecanismo De Acción
Diethyl dimercaptosuccinate acts as a chelating agent by binding to heavy metals in the body and forming stable complexes that are excreted in the urine. Diethyl dimercaptosuccinate has a higher affinity for lead than for calcium, which allows it to selectively remove lead from the body without depleting essential minerals. Diethyl dimercaptosuccinate also has antioxidant properties that may contribute to its protective effects against heavy metal toxicity.
Efectos Bioquímicos Y Fisiológicos
Diethyl dimercaptosuccinate has been shown to increase the excretion of heavy metals such as lead, mercury, and cadmium in the urine. Diethyl dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation associated with heavy metal toxicity. Diethyl dimercaptosuccinate has been found to have a low toxicity profile and is generally well-tolerated in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl dimercaptosuccinate is a reliable and effective chelating agent that can be used to study the effects of heavy metal toxicity on the body. Diethyl dimercaptosuccinate is relatively easy to administer and has a low toxicity profile. However, Diethyl dimercaptosuccinate may not be effective in removing all heavy metals from the body, and its use may be limited by the availability of heavy metal testing methods.
Direcciones Futuras
Future research on Diethyl dimercaptosuccinate may focus on developing more sensitive and specific methods for detecting heavy metal toxicity in the body. There may also be opportunities to explore the use of Diethyl dimercaptosuccinate in combination with other chelating agents or antioxidants to enhance its efficacy in removing heavy metals and reducing oxidative stress. Additionally, further research may be needed to evaluate the long-term effects of Diethyl dimercaptosuccinate treatment on overall health and well-being.
Métodos De Síntesis
Diethyl dimercaptosuccinate can be synthesized by reacting diethyl malonate with thionyl chloride to form diethyl malonyl dichloride, which is then reacted with sodium sulfide to form Diethyl dimercaptosuccinate. The purity of Diethyl dimercaptosuccinate can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Diethyl dimercaptosuccinate has been used in scientific research to study the effects of heavy metal toxicity on the body and to evaluate the efficacy of chelation therapy in removing heavy metals from the body. Diethyl dimercaptosuccinate has been shown to be effective in reducing blood lead levels in children with lead poisoning and in workers exposed to lead in their occupation. Diethyl dimercaptosuccinate has also been used to treat mercury toxicity in individuals exposed to mercury through dental amalgams or fish consumption.
Propiedades
Número CAS |
17660-58-1 |
|---|---|
Nombre del producto |
Diethyl dimercaptosuccinate |
Fórmula molecular |
C8H14O4S2 |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
diethyl 2,2-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C8H14O4S2/c1-3-11-6(9)5-8(13,14)7(10)12-4-2/h13-14H,3-5H2,1-2H3 |
Clave InChI |
JZBUAOFTPQFECC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)OCC)(S)S |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)(S)S |
Otros números CAS |
17660-58-1 |
Sinónimos |
DEDMS diethyl dimercaptosuccinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



